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molecular formula C8H12O B8762534 6,6-Dimethylbicyclo[3.1.0]hexan-2-one CAS No. 1846-48-6

6,6-Dimethylbicyclo[3.1.0]hexan-2-one

Cat. No. B8762534
M. Wt: 124.18 g/mol
InChI Key: ZRKSYTSBZMCHBI-UHFFFAOYSA-N
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Patent
US07241792B2

Procedure details

A chilled (0° C.) solution of N-methylmorpholine N-oxide (3.11 g, 26.5 mmol) and tetrapropylammonium perrethenate (VII) (0.280 g, 0.796 mmol) in DCM (40 mL) was prepared containing 4 Å molecular sieves (ca 0.3 g). A solution of (±)-6,6-dimethyl-bicyclo[3.1.0]hexan-2-ol (1.67 g, 13.3 mmol) in DCM (10 mL) was added dropwise and the solution allowed to warm to room temperature and stirred for 1 hour under argon. The solution was filtered through a silica plug, solvent removed under reduced pressure and the resulting oil purified by column chromatography (0–100% DCM/n-hexane, silica). 6,6-Dimethyl-bicyclo[3.1.0]hexan-2-one was obtained as a brown oil. 1H NMR (CDCl3): δ 2.35–2.15 (m, 2H), 2.10–2.00 (m, 1H), 1.97–1.85 (m, 2H), 1.66 (d, 1H, J=4.7), 1.16 (s, 3H), 1.12 (s, 3H).
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(±)-6,6-dimethyl-bicyclo[3.1.0]hexan-2-ol
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CCOCC1.C([N+](CCC)(CCC)CCC)CC.[CH3:22][C:23]1([CH3:30])[CH:28]2[CH:24]1[CH2:25][CH2:26][CH:27]2[OH:29]>C(Cl)Cl>[CH3:22][C:23]1([CH3:30])[CH:28]2[CH:24]1[CH2:25][CH2:26][C:27]2=[O:29]

Inputs

Step One
Name
Quantity
3.11 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.28 g
Type
reactant
Smiles
C(CC)[N+](CCC)(CCC)CCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
(±)-6,6-dimethyl-bicyclo[3.1.0]hexan-2-ol
Quantity
1.67 g
Type
reactant
Smiles
CC1(C2CCC(C12)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
containing 4 Å molecular sieves (ca 0.3 g)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a silica plug, solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil purified by column chromatography (0–100% DCM/n-hexane, silica)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C2CCC(C12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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